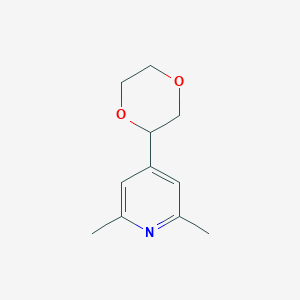![molecular formula C25H16N2O2 B14292016 [(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile CAS No. 112528-56-0](/img/structure/B14292016.png)
[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it a popular choice for forming carbon-carbon bonds . The reaction involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of [(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivative used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Known for its phototoxic properties.
Angelicin: Used in the treatment of psoriasis.
Uniqueness
[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile stands out due to its unique structural features, which confer specific biological activities and potential applications in various fields. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its versatility and usefulness in scientific research and industrial applications.
Propriétés
Numéro CAS |
112528-56-0 |
|---|---|
Formule moléculaire |
C25H16N2O2 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
2-[(5-methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C25H16N2O2/c1-28-22-14-21-23(13-20(22)12-17(15-26)16-27)29-25(19-10-6-3-7-11-19)24(21)18-8-4-2-5-9-18/h2-14H,1H3 |
Clé InChI |
ZYJZRTIWENFQGE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1C=C(C#N)C#N)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



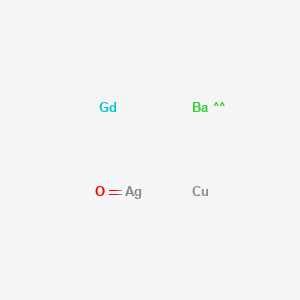
silane](/img/structure/B14291945.png)
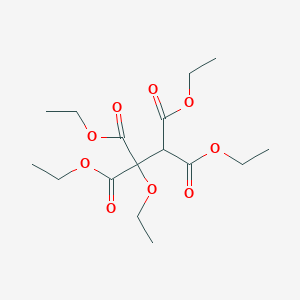
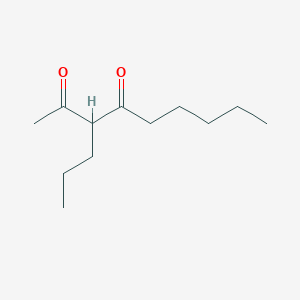

![1-Phenyl-1H-naphtho[2,1-b]pyran](/img/structure/B14291960.png)
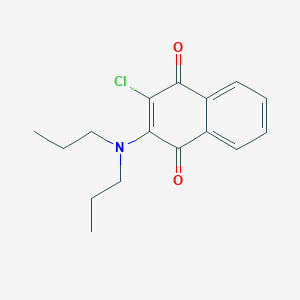
![1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B14291969.png)
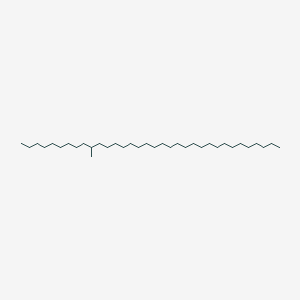
![Phenyl bis[2-(1-phenylethyl)phenyl] phosphate](/img/structure/B14291976.png)
